molecular formula C₁₅H₂₀O₅ B106431 Diethyl 2-(benzyloxy)-2-methylmalonate CAS No. 5774-69-6

Diethyl 2-(benzyloxy)-2-methylmalonate

Cat. No. B106431
CAS RN: 5774-69-6
M. Wt: 280.32 g/mol
InChI Key: AYFIAOGBVMPSAE-UHFFFAOYSA-N
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Description

Diethyl 2-(benzyloxy)-2-methylmalonate is a chemical compound that is related to various esters of malonic acid. While the specific compound is not directly mentioned in the provided papers, the related compounds such as diethyl mesoxalate, diethyl 2-ethoxymethylenemalonate, and diethyl 3-thienylmalonate are discussed. These compounds are often used in organic synthesis and can undergo a variety of chemical reactions to produce different products, which can be useful in the synthesis of pharmaceuticals and other organic molecules .

Synthesis Analysis

The synthesis of related compounds involves various catalytic and non-catalytic methods. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized through a Knoevenagel condensation reaction, which is a method that could potentially be applied to the synthesis of diethyl 2-(benzyloxy)-2-methylmalonate . The Knoevenagel condensation typically involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonate esters, in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate, a compound similar to diethyl 2-(benzyloxy)-2-methylmalonate, was determined using X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system and its structure is stabilized by hydrogen bond interactions . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving malonate derivatives are diverse. For example, diethyl mesoxalate can undergo benzoyl peroxide- and photo-induced reactions to produce various ketoesters and hydroxymalonates . Similarly, diethyl 2-ethoxymethylenemalonate can transform into triethyl 1,3,5-benzenetricarboxylate in water without any catalyst . These reactions demonstrate the reactivity of malonate esters and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate esters are influenced by their molecular structure. For instance, the crystalline structure of diethyl 2-(4-methylbenzylidene)malonate provides insights into its physical properties such as melting point and solubility . The reactivity of these compounds, as seen in the various reactions they undergo, is a key chemical property. The transformations they can undergo in different conditions, such as in water or when exposed to oxidants, highlight their versatility in synthesis .

Scientific Research Applications

1. Catalyst-Free Transformations

  • Catalyst-free Transformations: Diethyl 2-ethoxymethylenemalonate, a related compound, undergoes an unusual transformation in water without any catalyst, yielding triethyl 1,3,5-benzenetricarboxylate. This process involves a one-pot reaction with good yield, highlighting the potential for catalyst-free chemical transformations (Bazhin et al., 2012).

2. Synthesis of Fluorooxindole and Acid Derivatives

  • Fluorinated Compounds Synthesis: Diethyl 2-fluoromalonate ester, a variant of diethyl malonate, has been used as a building block for synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. This involves nucleophilic aromatic substitution reactions followed by various steps like decarboxylation and reductive cyclisation (Harsanyi et al., 2014).

3. Asymmetric Michael Addition

  • Asymmetric Catalysis: Diethyl malonates have been used in asymmetric Michael addition reactions to trans-chalcones, catalyzed by a glucopyranoside-based crown ether. This process affects yield and enantioselectivity, demonstrating the use of diethyl malonates in asymmetric synthesis (Bakó et al., 2015).

4. Synthesis of Spiroheterocycles

  • Spiroheterocycles Synthesis: Diethyl malonate compounds have been utilized in synthesizing various spiroheterocycles, showcasing their utility in complex organic synthesis (Ahmed, 1993).

properties

IUPAC Name

diethyl 2-methyl-2-phenylmethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-18-13(16)15(3,14(17)19-5-2)20-11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFIAOGBVMPSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973335
Record name Diethyl (benzyloxy)(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(benzyloxy)-2-methylmalonate

CAS RN

5774-69-6
Record name 1,3-Diethyl 2-methyl-2-(phenylmethoxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5774-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (benzyloxy)methylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005774696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (benzyloxy)(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (benzyloxy)methylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Guanti, L Banfi, K Powles, M Rasparini… - Tetrahedron …, 2001 - Elsevier
… on the enzymatic asymmetrization of diethyl 2-benzyloxy-2-methylmalonate, is reported. … , based on the enzymatic asymmetrization of diethyl 2-benzyloxy-2-methylmalonate, is reported. …
Number of citations: 15 www.sciencedirect.com
J Aleu, AJ Bustillo, R Hernandez-Galan… - Current Organic …, 2006 - ingentaconnect.com
… [69] reported a new asymmetric synthesis of this compound based on the enzymatic asymmetrization of diethyl 2-benzyloxy-2methylmalonate by lipases and esterases. Bustillo et al. [70…
Number of citations: 59 www.ingentaconnect.com

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